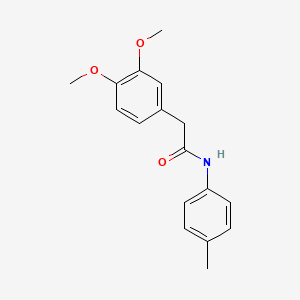

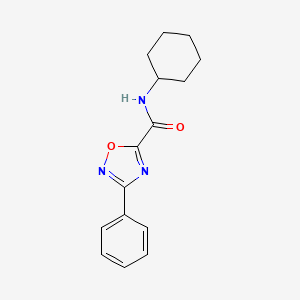

![molecular formula C19H22N4O2 B5555408 7-[3-(2-methoxyphenoxy)azetidin-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555408.png)

7-[3-(2-methoxyphenoxy)azetidin-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including compounds similar to the one of interest, involves strategic modifications to the parent structure to investigate their properties and potential applications. A noteworthy method includes a one-pot route for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines via a microwave-assisted process, highlighting the importance of structural modifications for achieving desired outcomes (Castillo, Tigreros, & Portilla, 2018).

Molecular Structure Analysis

X-ray analysis plays a crucial role in confirming the molecular structure of pyrazolo[1,5-a]pyrimidines. Studies have detailed the crystal structures of various derivatives, providing insights into their molecular configurations and enabling further modifications (Clayton, Rogers, Smith, Stevenson, & King, 1980).

Chemical Reactions and Properties

Chemical reactions involving pyrazolo[1,5-a]pyrimidines often target the introduction of functional groups at specific positions to alter their chemical properties. For instance, the sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold through SNAr strategy demonstrates the compound's versatility in organic synthesis (Catalano, Gaitonde, Beesu, Leivers, & Shotwell, 2015).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidines, such as solubility and crystallinity, are crucial for their application in various fields. These properties are often determined by substituents introduced during synthesis, affecting the compound's behavior in different environments.

Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines exhibit a range of chemical properties depending on their functional groups. For instance, derivatives have been explored for their antifungal properties, demonstrating the impact of structural modifications on biological activity (Novinson, Robins, & Matthews, 1977).

科学的研究の応用

Anti-inflammatory Properties

Research on 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones, a class closely related to the specified compound, revealed their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) without the ulcerogenic activity associated with traditional NSAIDs. This indicates the compound's structural modifications can significantly impact its biological activity, suggesting potential applications in developing safer anti-inflammatory therapies (Auzzi et al., 1983).

Antischistosomal Activity

Studies on pyrazolo[1,5-a]pyrimidines have explored their antischistosomal activities against Schistosoma mansoni, a parasitic worm causing schistosomiasis. Certain derivatives demonstrated significant in vitro activity, highlighting the potential of these compounds in antiparasitic therapy (Senga et al., 1981).

Antiviral Activity

Research into pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin revealed that some derivatives exhibited activity against human cytomegalovirus and herpes simplex virus type 1. This suggests potential applications of pyrazolo[1,5-a]pyrimidine derivatives in antiviral drug development (Saxena et al., 1990).

Fluorescent Probes

Pyrazolo[1,5-a]pyrimidines have been used as intermediates for the preparation of functional fluorophores. These compounds exhibit significant fluorescence properties, making them potential candidates for use as fluorescent probes in biological and environmental applications (Castillo et al., 2018).

Corrosion Inhibition

Derivatives of pyrimidine, including those related to pyrazolo[1,5-a]pyrimidines, have been studied for their effectiveness as corrosion inhibitors on mild steel in acidic environments. This research suggests potential industrial applications in protecting metals from corrosion (Yadav et al., 2015).

特性

IUPAC Name |

7-[3-(2-methoxyphenoxy)azetidin-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-12-9-18(23-19(20-12)13(2)14(3)21-23)22-10-15(11-22)25-17-8-6-5-7-16(17)24-4/h5-9,15H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHROQNMBMSDNSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CC(C3)OC4=CC=CC=C4OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[3-(2-Methoxyphenoxy)azetidin-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(1-benzofuran-5-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-cyclopropylpropanamide](/img/structure/B5555325.png)

![1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol](/img/structure/B5555328.png)

![N-((3S*,4R*)-1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-3-pyrrolidinyl)acetamide](/img/structure/B5555329.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide](/img/structure/B5555335.png)

![N-benzyl-5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5555342.png)

![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclopropanecarboxylate](/img/structure/B5555375.png)

![2-[(3R*,4R*)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5555381.png)

![3-{[(4-methylphenyl)sulfinyl]amino}benzoic acid](/img/structure/B5555397.png)

![N-[2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555402.png)